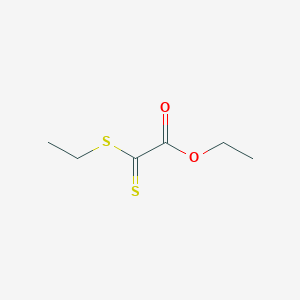

Ethyl (ethylsulfanyl)(sulfanylidene)acetate

Description

Ethyl (ethylsulfanyl)(sulfanylidene)acetate is a sulfur-containing ester characterized by a unique combination of sulfanyl (thioether, –S–) and sulfanylidene (thiono, S=) groups on the acetate backbone. The compound’s structure can be represented as ethyl 2-(ethylsulfanyl)-2-(sulfanylidene)acetate, where the sulfanylidene group introduces a thiocarbonyl (C=S) moiety. This structure is critical in conferring distinct electronic and steric properties, making it valuable in organic synthesis and medicinal chemistry.

Key properties and applications include:

- Synthetic Utility: The sulfanylidene group participates in cycloaddition and nucleophilic substitution reactions, as seen in α-carbonyl sulfoxonium ylides used for enantioselective S–H insertions .

- Spectroscopic Data: The compound’s ¹³C NMR spectrum (e.g., δ ~170–180 ppm for the thiocarbonyl carbon) aligns with sulfoxonium ylide derivatives, as reported in studies of structurally related compounds .

Properties

CAS No. |

53074-95-6 |

|---|---|

Molecular Formula |

C6H10O2S2 |

Molecular Weight |

178.3 g/mol |

IUPAC Name |

ethyl 2-ethylsulfanyl-2-sulfanylideneacetate |

InChI |

InChI=1S/C6H10O2S2/c1-3-8-5(7)6(9)10-4-2/h3-4H2,1-2H3 |

InChI Key |

FOSPICQEIXXZQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=S)SCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (ethylsulfanyl)(sulfanylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to yield ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then further reacted with appropriate reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (ethylsulfanyl)(sulfanylidene)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfanyl groups to sulfoxides or sulfones.

Reduction: Reduction reactions can potentially reduce the sulfanylidene group to a sulfanyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl (ethylsulfanyl)(sulfanylidene)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (ethylsulfanyl)(sulfanylidene)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanylidene group can participate in redox reactions, while the ethylsulfanyl group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Sulfanyl-Substituted Acetates

Ethyl bis(ethylthio)acetate

- Structure : Features two ethylsulfanyl (–S–CH₂CH₃) groups at the α-position of the acetate.

- Properties : Exhibits reduced electrophilicity compared to sulfanylidene derivatives due to the absence of a thiocarbonyl group. Used as a precursor in thioester synthesis .

- Key Difference : Lacks the reactive C=S group, limiting its utility in cycloaddition reactions.

Diethyl 2,2'-thiodiacetate

Sulfonyl-Substituted Acetates

Ethyl (phenylsulfonyl)acetate

- Structure : A sulfonyl (–SO₂–) group at the α-position.

- Reactivity : The electron-withdrawing sulfonyl group enhances acidity of the α-hydrogens (pKa ~4–5), enabling deprotonation for alkylation or Michael additions .

- Applications : Intermediate in pharmaceuticals (e.g., kinase inhibitors) .

Ethyl tosylacetate (Ethyl 2-(4-methylbenzenesulfonyl)acetate)

Thioester Derivatives

Ethyl 2-((4-chlorobenzoyl)thio)acetate

- Structure : Thioester (–S–CO–Ar) linked to the acetate.

- Bioactivity: Demonstrated inhibitory activity against snake venom enzymes (e.g., phospholipase A₂), highlighting sulfur’s role in enzyme binding .

Ethyl phenylsulfamoyl acetate

Bis-Sulfur and Heterocyclic Derivatives

Ethyl 2-[(6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenylpyrimidin-4-yl)sulfanyl]acetate

- Structure : Dual sulfanyl groups integrated into a pyrimidine ring.

- Applications : Explored in antiviral and anticancer drug discovery due to sulfur’s role in enhancing membrane permeability .

Ethyl 2-(2-(benzenesulfonamido)-1,3-thiazol-4-yl)acetate

Comparative Data Table

Biological Activity

Ethyl (ethylsulfanyl)(sulfanylidene)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and various biological activities associated with this compound, including antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl acetate with sulfur-containing reagents. The characterization of the compound can be achieved using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the presence of key functional groups and the overall structure of the compound.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Studies utilizing disk diffusion methods have demonstrated its effectiveness against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Klebsiella pneumoniae | 12 |

| Escherichia coli | 10 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have indicated that the compound can induce apoptosis in cancer cell lines, particularly in models of acute myeloid leukemia. The compound's ability to inhibit key signaling pathways involved in cell proliferation makes it a candidate for further development as an anticancer agent .

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that this compound exhibited significant antimicrobial activity when tested against clinical isolates of bacteria. The results indicated a correlation between concentration and inhibition zones, suggesting dose-dependent efficacy .

- Anticancer Research : In a xenograft model study, this compound was administered to mice with human acute myeloid leukemia. The results showed a reduction in tumor size and increased survival rates among treated animals compared to controls, indicating its potential as a therapeutic agent in oncology .

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is essential for mitigating oxidative stress-related diseases. In vitro assays have shown that this compound can scavenge free radicals effectively, contributing to its overall biological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.